molecular formula C11H11ClN2O2 B13691629 2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol

2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol

Cat. No.: B13691629
M. Wt: 238.67 g/mol
InChI Key: HZLMZGZEUDXAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-(3-Chloro-4-methoxyphenyl)imidazole-5-carboxylic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)imidazole-5-methanol.

    Substitution: Formation of 2-(3-Amino-4-methoxyphenyl)imidazole-5-methanol.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the methanol group on the imidazole ring, differentiates it from other similar compounds and enhances its versatility in various applications.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

[2-(3-chloro-4-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11ClN2O2/c1-16-10-3-2-7(4-9(10)12)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

HZLMZGZEUDXAOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(N2)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.